Ciprofloxacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water Solubility: approx 36 mg/ml @ 25 °C /Ciprofloxacin hydrochloride/

Soluble in dilute (0.1N) hydrochloric acid; practically insoluble in ethanol

In water, 30,000 mg/L at 20 °C

1.35e+00 g/L

Synonyms

Canonical SMILES

ciprofloxacin mechanism of action DNA gyrase inhibition

Introduction and Fundamental Mechanism of Action

Ciprofloxacin is a broad-spectrum bactericidal antibiotic belonging to the fluoroquinolone class, widely used against Gram-negative bacilli including Pseudomonas aeruginosa and members of Enterobacteriaceae [1]. Its primary mechanism involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (topoisomerase II) and topoisomerase IV [2] [1]. In Escherichia coli and many other Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is a secondary target, with the relative importance varying across bacterial species [2] [1]. These enzymes are essential for bacterial DNA replication, transcription, and chromosome decatenation. DNA gyrase itself introduces negative supercoils into DNA, helping to manage torsional stress accumulated during these processes [3].

This compound exerts its effect by directly interfering with the function of these enzymes. It does not prevent the initial binding of the enzyme to DNA but rather traps the enzyme-DNA complex after the DNA has been cleaved [2]. This results in the formation of a stable ternary complex (drug-enzyme-DNA) that blocks the progression of replication forks [2]. The formation of this complex has two critical consequences:

- Replication Fork Blockage: The poisoned gyrase acts as a physical roadblock for the DNA replication machinery, halting DNA synthesis [2].

- DNA Double-Strand Breaks (DSBs): The stabilized complex leads to the generation of DSBs via replication-dependent "chicken foot" mechanisms and, to some extent, through replication-independent pathways [2]. A single unrepaired DSB can be lethal to the bacterial cell [2].

The following diagram illustrates this "roadblock-and-kill" mechanism, which is central to this compound's bactericidal activity.

Diagram 1: The 'roadblock-and-kill' mechanism of this compound action, leading to bacterial cell death.

Structural Biology and Molecular Interactions

Enzyme Structure and Binding Sites

DNA gyrase is an heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2) [3]. The GyrA subunit contains the catalytic tyrosine residues responsible for DNA cleavage and rejoining. The GyrB subunit contains the ATPase domain that provides energy for the enzyme's conformational changes [4] [3].

Fluoroquinolones like this compound primarily target the quinolone resistance-determining region (QRDR) of the GyrA subunit, which encompasses amino acid residues 67 to 106 in E. coli [5] [3]. The binding occurs at the enzyme-DNA interface, stabilizing the cleaved complex and preventing DNA religation [4]. This binding mode is distinct from that of newer, non-quinolone inhibitors (e.g., TriBE inhibitors like GP6) which target the ATP-binding pocket in the GyrB subunit, thus avoiding cross-resistance with fluoroquinolones [4].

Key Molecular Interactions

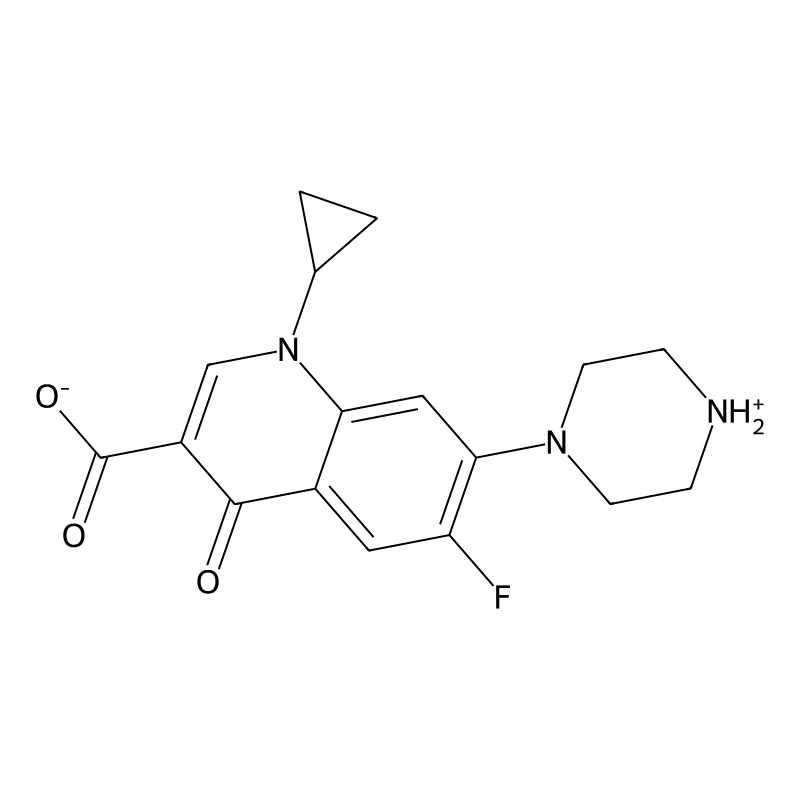

The bicyclic quinoline core of this compound is essential for its interaction with the gyrase-DNA complex. Specific functional groups critical for its activity include:

- The C-3 carboxyl and C-4 carbonyl groups, which interact with magnesium ions and key amino acid residues in the enzyme pocket, facilitating binding to the DNA-gyrase complex [6].

- The C-6 fluorine atom, which enhances cell penetration and broad-spectrum activity [7].

- The C-7 piperazinyl group, which improves potency against Gram-negative pathogens and influences pharmacokinetic properties [6]. Modifications at this position are a major focus of analogue development to overcome resistance [6].

Quantitative Data on Resistance Mutations

A major challenge in the clinical use of this compound is the emergence of resistance, primarily driven by mutations in the target enzymes and upregulation of efflux pumps. The table below summarizes common resistance-conferring mutations and their impact.

Table 1: Common QRDR Mutations and Their Impact on this compound Resistance

| Target Gene | Organism | Common Mutations | Structural & Functional Impact | Experimental Evidence |

|---|---|---|---|---|

| gyrA [5] | Salmonella enterica serovar Typhi, E. coli | S83F, S83Y, D87N, D87G, D87Y [5] [4] [3] | Alters drug-binding site (QRDR), reduces binding affinity; some mutations (D87N/Y) stabilize protein, while others (D87G) destabilize it [3]. | Clinical isolate sequencing, molecular docking, and dynamics show reduced binding affinity [5] [3]. |

| gyrB [4] | E. coli, A. baumannii | S464F [5] (Other mutations occur but are less common than in gyrA) [4]. | Modifies the ATP-binding pocket in GyrB; spectrum distinct from GyrA and from non-quinolone GyrB inhibitors [4]. | Morbidostat experimental evolution and WGS [4]. |

| parC [5] | Salmonella enterica serovar Typhi | S80I [5] | Alters binding site in topoisomerase IV, a secondary target. Contributes to higher-level resistance, often following a primary gyrA mutation [5]. | Identified in clinical isolates via PCR and sequencing [5]. |

| parE [5] | Salmonella enterica serovar Typhi | L416F [5] | Impact similar to gyrB mutations; contributes to resistance in combination with other mutations [5]. | Identified in clinical isolates via PCR and sequencing [5]. |

Beyond target site mutations, other significant resistance mechanisms include:

- Efflux Pump Upregulation: Overexpression of pumps like AcrAB-TolC in E. coli and AdeIJK in A. baumannii reduces intracellular drug concentration [4]. This often appears early in resistance evolution against novel GyrB inhibitors and can confer cross-resistance to this compound [4].

- Plasmid-Mediated Resistance: Genes such as qnrS1 protect DNA gyrase from quinolone inhibition and act as transport channels to extrude this compound, facilitating rapid horizontal transfer of resistance [5].

Experimental Protocols for Investigation

Molecular Docking for Binding Analysis

Objective: To predict the binding affinity and binding pose of this compound (and its analogs) within the QRDR of DNA gyrase.

Protocol:

- Protein Preparation: Obtain the 3D crystal structure of DNA gyrase (e.g., PDB IDs: 2XCT for S. aureus gyrase) [6]. Remove water molecules and co-crystallized ligands. Add polar hydrogen atoms and assign partial charges using tools like AutoDock Tools or MOE.

- Ligand Preparation: Draw or obtain the 3D structure of this compound. Optimize its geometry and minimize its energy using computational chemistry software (e.g., Gaussian 16 at the DFT B3LYP/6-311+G(d,p) level is used in advanced studies) [8]. Consider the dominant zwitterionic form at physiological pH.

- Define the Binding Site: Set the docking grid box to encompass the known QRDR residues (e.g., around S83 and D87 in GyrA) [3].

- Perform Docking: Use docking software such as AutoDock Vina [8] to generate multiple binding poses. The output with the most negative binding energy (ΔG, in kcal/mol) typically represents the most stable predicted complex.

- Analysis: Visualize the top poses to identify key molecular interactions (e.g., hydrogen bonds, pi-stacking, hydrophobic contacts) between the drug and amino acid residues in the QRDR.

Experimental Evolution of Resistance (Morbidostat)

Objective: To study the dynamics and pathways of resistance development in real-time under controlled, escalating drug pressure [4].

Protocol:

- Inoculation: Start multiple (e.g., 6) parallel continuous cultures of bacteria (e.g., E. coli BW25113) in a morbidostat device with fresh medium.

- Drug Regimen: The device continuously monitors bacterial growth (e.g., via optical density). If growth exceeds a set threshold, the culture is automatically diluted with medium containing an increasing concentration of this compound. If growth is inhibited, it receives drug-free medium. This forces the population to adapt under steadily increasing selective pressure [4].

- Sampling and Sequencing: Periodically collect samples from each culture over several days (e.g., 150-200 hours). Extract genomic DNA from these populations and perform Whole Genome Sequencing (WGS) using an Illumina platform [4].

- Variant Analysis: Map the sequencing reads to a reference genome to identify emerging mutations (SNVs, indels, CNVs). Track the frequency of these variants over time to determine the evolutionary trajectory and identify mutations that confer a selective advantage [4].

The workflow for this powerful approach is summarized below.

Diagram 2: Morbidostat experimental workflow for studying resistance evolution.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates.

Protocol (Broth Microdilution, CLSI Guidelines) [5]:

- Preparation: Prepare a sterile 96-well microtiter plate. Add 50 μL of Mueller-Hinton Broth (MHB) to wells in columns 2-11.

- Drug Dilution: Create a starting concentration of this compound (e.g., 64 μg/mL) in MHB. Add 100 μL to the wells of column 1. Perform a two-fold serial dilution by transferring 50 μL from column 1 to column 2, mixing, and repeating to column 10. Discard 50 μL from column 10. Column 11 serves as a growth control (no antibiotic).

- Inoculation: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard and dilute it to yield ~5x105 CFU/mL in MHB. Add 50 μL of this inoculum to all wells from columns 1 to 11.

- Incubation and Reading: Cover the plate and incubate at 35°C for 16-20 hours. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Research and Development Directions

Designing Novel Analogues

Current research focuses on modifying the this compound core structure to overcome resistance and improve efficacy. Key strategies include:

- C-7 Modification: Replacing the piperazine ring with bulky, rigid moieties (e.g., arylpyrrolidine, aromatic amides) to evade efflux pumps and enhance target binding [6].

- C-3 Replacement: Substituting the carboxyl group with bioisosteres like aromatic amides, which has shown promise in maintaining or even enhancing potency against resistant strains [6].

- Combination with Efflux Pump Inhibitors (EPIs): Co-administering this compound with compounds like piperine and its aryl alkenyl amide/imine analogs to inhibit efflux pumps and potentiate antibiotic activity [9]. Quantitative Structure-Activity Relationship (QSAR) models are being used to design more effective EPIs, highlighting descriptors like E-state indices and A log P as critical for activity [9].

Exploring Non-Traditional Applications

Computational and preliminary experimental studies suggest potential for drug repurposing:

- Antiviral Activity: Molecular docking and dynamics simulations indicate that this compound and levofloxacin can bind with low energy to key SARS-CoV-2 proteins, including the S-protein, E-protein, TMPRSS2, and RNA-dependent RNA polymerase (RdRp), suggesting a potential for inhibiting viral replication [8]. However, this requires rigorous clinical validation.

- Anticancer Potential: In vitro studies show that this compound can induce dose- and time-dependent growth inhibition and apoptosis in various cancer cell lines, including bladder carcinoma. The achievable urinary concentrations are particularly relevant for managing bladder cancer [1].

Conclusion

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. A Roadblock-and-Kill Mechanism of Action Model for the DNA ... [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the potential role of GyrA inhibiting quinoline ... [nature.com]

- 4. Two classes of DNA gyrase inhibitors elicit distinct ... [nature.com]

- 5. Genetic and in-silico approaches for investigating the ... [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and docking studies of this compound ... [sciencedirect.com]

- 7. The Rise, Fall, and Rethink of (Fluoro)quinolones [pmc.ncbi.nlm.nih.gov]

- 8. The application of in silico experimental model ... [link.springer.com]

- 9. Quantitative structure–activity relationship (QSAR) of aryl ... [sciencedirect.com]

ciprofloxacin pharmacokinetics and pharmacodynamics profile

Core PK/PD Relationships and Target Attainment

The bactericidal activity of ciprofloxacin is concentration-dependent. The most critical PK/PD index for predicting efficacy is the ratio of the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (AUC₂₄/MIC) [1] [2]. A secondary index is the peak serum concentration to MIC ratio (Cmax/MIC), which is particularly important for suppressing resistance [2].

The table below summarizes the key PK/PD targets and the probabilities of achieving them in different patient populations.

| PK/PD Index | Target Value | Probability of Target Attainment (PTA) & Clinical Context | Key Findings |

|---|---|---|---|

| fAUC₂₄/MIC | ≥ 100-125 [2] [3] | Critically Ill Patients (MIC 0.25 mg/L): 61.9% PTA with standard dose (400-1200 mg/day) [2]. | Doses ≥ 1200 mg/day often needed in critically ill patients; high inter-individual variability supports TDM [2]. |

| fAUC₂₄/MIC | ≥ 100-125 [2] [3] | General Ward Patients (MIC 0.25 mg/L): 41% PTA with regular doses; 13% PTA in renal impairment with reduced doses [3]. | Standard dosing insufficient for many; guideline-recommended dose reductions in renal impairment may further reduce target attainment [3]. |

| AUC₂₄/MIC (Serum) | Correlates with effect (R² = 0.71 in urine, 0.69 in kidneys) [1] | Mouse UTI Model (Susceptible E. coli, MIC 0.032 mg/L): Effective eradication with divided daily doses [1]. | Effect is mostly AUC/MIC-driven; divided doses are superior to single daily doses for optimal effect [1]. |

| %T>MIC (Serum) | Correlates with effect (R² = 0.41 in urine, 0.61 in kidneys) [1] | Mouse UTI Model: Less correlated with bacterial killing than AUC/MIC [1]. | While secondary to AUC/MIC, sustained urine concentrations are important for effect in UTIs [1]. |

A critical challenge is that even minor increases in MIC, within the susceptible breakpoint range, can lead to treatment failure. As shown in mouse models, this compound could not clear urine or kidneys of E. coli strains with low-level resistance (MICs of 0.06, 0.25, and 1 mg/L) when a humanized standard dose was administered [1].

Detailed Experimental Protocols

For researchers, the methodology behind PK/PD studies is fundamental. Here are detailed protocols for key experiments from the search results.

Protocol: Mouse Ascending UTI Model for PK/PD Analysis [1]

This model is used to establish the relationship between drug exposure and bacterial killing in urinary tract tissues.

- 1. Infection Model: Induce an ascending urinary tract infection in mice using a susceptible E. coli strain (e.g., MIC = 0.032 mg/L).

- 2. Dosing Regimen: Treat mice subcutaneously with this compound for 3 days. To establish PK/PD relationships, use a wide range of doses (e.g., from 1.75 mg/kg to 28 mg/kg) and different dosing intervals (e.g., once daily to six times daily).

- 3. Sample Collection:

- Pharmacokinetics: Collect blood and urine samples at various time points after dosing. Analyze this compound concentrations using a validated method (e.g., HPLC or LC-MS/MS).

- Pharmacodynamics: At the end of treatment, collect urine, bladder, and kidney tissues from sacrificed animals. Homogenize tissues and perform quantitative bacterial counts (CFU/organ or CFU/mL).

- 4. Data Analysis:

- Calculate PK parameters (AUC₂₄, Cmax, half-life) using non-compartmental analysis.

- Determine the reduction in bacterial counts compared to saline-treated controls.

- Correlate the effect (change in log₁₀ CFU) with the PK/PD indices (AUC₂₄/MIC and %T>MIC) using non-linear regression to establish the primary driver of efficacy.

Protocol: Population PK Model in Critically Ill Patients [2]

This protocol describes how to develop a model to understand the wide variability in drug exposure in a clinical population.

- 1. Study Population: Enroll critically ill adult patients (e.g., median age 66, APACHE II score 22) receiving intravenous this compound (400-1200 mg/day).

- 2. Blood Sampling: Obtain rich or sparse PK sampling. For example, collect blood samples pre-dose (trough), 15-30 min post-infusion (peak), and at 1, 3, and 12 hours post-infusion. Record exact sampling times.

- 3. Bioanalysis:

- Centrifuge blood samples and store plasma at -80°C.

- Determine plasma this compound concentrations using a validated UPLC-MS/MS method.

- Correct total drug concentrations for protein binding (e.g., using a factor of 0.7) to obtain free (f) concentrations [2].

- 4. Model Development:

- Use non-linear mixed-effects modelling (e.g., with NONMEM) to fit the data.

- Test one-, two-, and three-compartment structural models.

- Identify significant covariates (e.g., serum creatinine, eGFR, body weight) that explain inter-individual variability in clearance and volume of distribution.

- 5. Model Application:

- Validate the final model using visual predictive checks and other diagnostics.

- Use the model to perform Monte Carlo simulations and calculate the Probability of Target Attainment (PTA) for various dosing regimens and MIC values.

Protocol: Capillary Electrophoresis for Drug Quantification in Urine [4]

This method provides a simple and fast alternative to HPLC for quantifying this compound in biological matrices like urine.

- 1. Sample Preparation (Liquid-Liquid Extraction):

- Mix a human urine sample with 0.2 mol/L phosphate buffer (pH 7.00) in a 2:1 (urine:buffer) ratio.

- Add 1 mL of an organic solvent mixture (dichloromethane and chloroform in a 3:1 volume ratio) and extract for 15 minutes.

- Repeat the extraction process three times for the same urine sample to improve recovery.

- Combine and evaporate the organic layers, then reconstitute the residue in a suitable solvent for analysis.

- 2. Electrophoretic Conditions:

- Capillary: Fused silica.

- Background Electrolyte (BGE): 0.1 mol/L phosphate-borate buffer, pH 8.40.

- Separation: Voltage of 16 kV, capillary temperature of 25°C.

- Detection: UV detection at 288 nm.

- 3. Validation: The method should be validated for linearity (e.g., 1–6 nmol/mL), precision (RSD < 15%), and accuracy (recovery 85-115%) [4].

Experimental Workflow and PK/PD Relationships

The following diagrams illustrate the logical flow of a PK/PD study and the consequential relationship between drug exposure and bacterial resistance.

Experimental workflow for establishing this compound PK/PD targets, from drug administration to data analysis.

Consequence of failing to achieve this compound PK/PD targets, leading to resistance.

References

- 1. Cipro PK/PD vs E. coli in UTI Model in Mice [pmc.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics and target attainment of ... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic/pharmacodynamic target attainment of ... [sciencedirect.com]

- 4. Simple, fast and reliable CE method for simultaneous ... [nature.com]

Comprehensive Technical Analysis: Ciprofloxacin Anti-Biofilm Activity Mechanisms and Therapeutic Applications

Introduction to Biofilm Resistance and Ciprofloxacin's Role

Bacterial biofilms represent structured communities of microbial cells embedded in a self-produced matrix of extracellular polymeric substances (EPS) that demonstrate remarkable resilience to antimicrobial agents and host immune responses. The biofilm matrix consists of complex mixtures of polysaccharides, proteins, nucleic acids, and lipids that create a protective barrier around bacterial colonies, reducing antibiotic penetration and creating heterogeneous microenvironments where metabolic activity varies significantly. This physiological heterogeneity is a key factor in the observed tolerance to antibiotics, which can be up to 1,000 times greater in biofilm-embedded bacteria compared to their planktonic counterparts. The clinical significance of biofilms is substantial, as approximately 80% of persistent bacterial infections involve biofilm formation, including those associated with medical implants, chronic wounds, and respiratory infections in immunocompromised patients.

This compound, a broad-spectrum fluoroquinolone antibiotic, has been extensively utilized for treating diverse infections since its introduction. Its primary mechanism of action involves inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and recombination. By binding to the A subunits of these enzymes, this compound stabilizes DNA-enzyme complexes and prevents the religation of cleaved DNA strands, ultimately leading to double-strand breaks and bacterial cell death. While traditionally considered more effective against planktonic bacteria, emerging evidence demonstrates that this compound exhibits clinically relevant anti-biofilm activity against various pathogens, particularly when employed in combination strategies with other antimicrobial agents or biofilm-disrupting compounds. This comprehensive review examines the mechanisms, efficacy, and experimental approaches for evaluating this compound's anti-biofilm activity, with particular emphasis on synergistic combinations that enhance its therapeutic potential against biofilm-associated infections.

Core Mechanisms of this compound Against Biofilms

Primary Mechanism: Enzymatic Inhibition and DNA Damage

This compound's fundamental antibacterial activity stems from its capacity to inhibit type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for managing DNA supercoiling and chromosome segregation during bacterial replication. In biofilm populations, this mechanism remains operative but encounters additional barriers. The extracellular polymeric matrix of biofilms acts as a molecular sieve that can retard this compound diffusion, creating concentration gradients that result in sublethal exposure for bacteria residing in the biofilm's deeper layers. Furthermore, the reduced metabolic activity characteristic of biofilm-embedded bacterial subpopulations diminishes the efficacy of this compound, as its bactericidal activity is most pronounced against rapidly dividing cells. Despite these challenges, this compound maintains the ability to penetrate biofilms sufficiently to exert antibacterial effects, particularly when administered at appropriate concentrations or in combination with matrix-disrupting agents [1].

Research has demonstrated that this compound can induce substantial damage to biofilm integrity through mechanisms extending beyond conventional topoisomerase inhibition. At concentrations exceeding the minimum inhibitory concentration (MIC), this compound causes collateral effects on bacterial cell walls and membranes, potentially contributing to its anti-biofilm efficacy. Studies with Mycobacterium smegmatis have revealed that this compound exposure reduces cellular levels of DNA, RNA, and proteins, while also altering key cell wall components including phospholipids, galactose, arabinose, glucosamine, and mycolic acids. These secondary effects suggest that this compound's anti-biofilm activity may involve disruption of structural elements essential for biofilm maintenance and stability, though these observations require further validation in additional bacterial species [1].

Secondary Mechanisms: Combined Effects on Membrane Integrity

The anti-biofilm efficacy of this compound is significantly enhanced when combined with other antimicrobial agents, particularly those that target bacterial membranes. When this compound is administered alongside antimicrobial peptides (AMPs) such as melimine and Mel4, researchers have observed marked increases in membrane disruption within biofilms. These combination treatments result in substantially greater release of intracellular components compared to either agent alone, indicating synergistic disruption of membrane integrity. Specifically, combinations of melimine with this compound at 2× MIC concentrations trigger the release of ≥66 nM ATP and three-fold higher concentrations of DNA/RNA compared to melimine alone. This enhanced membrane disruption facilitates improved this compound penetration to intracellular targets, effectively overcoming the diffusion barriers presented by the biofilm matrix [2].

The proposed mechanism for this synergy involves initial binding of this compound to teichoic acids in the staphylococcal cell wall, which potentially reduces electrostatic interactions between AMPs and cell wall components, thereby facilitating more direct engagement of AMPs with bacterial membranes. Subsequent membrane disruption by AMPs enhances this compound uptake, resulting in more effective inhibition of intracellular targets. This complementary action explains the observed 27-48% improvement in biofilm disruption when this compound is combined with AMPs compared to AMPs alone. The cooperative mechanism demonstrates how conventional antibiotics with intracellular targets can benefit substantially from combination with membrane-active agents, providing a promising approach for overcoming biofilm-mediated treatment failures [2].

Quantitative Data on this compound Anti-Biofilm Efficacy

Anti-Biofilm Efficacy Against Various Pathogens

Table 1: this compound Efficacy Against Biofilms of Different Bacterial Pathogens

| Bacterial Pathogen | Biofilm Reduction | Concentration | Experimental Model | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | 27-48% enhancement with AMPs | 1-2× MIC (0.5-1 µg/mL) | In vitro biofilm model | [2] |

| Enteroaggregative E. coli (EAEC) | 95% susceptibility | Clinical concentrations | Clinical isolates | [3] |

| Pseudomonas aeruginosa | 43% biomass reduction | MIC (0.63 µg/mL) | In vitro biofilm model | [4] |

| Staphylococcus aureus with synthetic peptides | 76% inhibition | 0.39 µg/mL + 6.2 µg/mL peptide | In vitro biofilm model | [5] |

The data presented in Table 1 demonstrates that this compound exhibits variable efficacy against biofilms formed by different bacterial pathogens. While this compound alone shows moderate activity against certain biofilms, its effectiveness is substantially enhanced when utilized in combination with other antimicrobial agents. Against Staphylococcus aureus biofilms, this compound alone provides limited disruption; however, when combined with antimicrobial peptides, it demonstrates significantly enhanced anti-biofilm activity, with improvements of 27-48% compared to peptide treatments alone. Similarly, against enteroaggregative Escherichia coli (EAEC) clinical isolates, this compound maintains impressive activity, with 95% of biofilm-forming strains remaining susceptible. This sustained effectiveness against EAEC biofilms highlights this compound's potential utility in treating persistent gastrointestinal infections associated with biofilm formation [3].

In contrast, this compound demonstrates more modest activity against Pseudomonas aeruginosa biofilms when administered as monotherapy. At the minimum inhibitory concentration (MIC), this compound reduces P. aeruginosa biofilm biomass by only 43%, despite completely inhibiting planktonic growth. This discrepancy underscores the enhanced tolerance of biofilm-embedded bacteria to conventional antibiotic treatments and emphasizes the need for alternative approaches. The most impressive results against S. aureus biofilms were achieved through combination therapy with synthetic peptides, where this compound at a sub-MIC concentration (0.39 µg/mL) combined with Mo-CBP3-PepIII (6.2 µg/mL) inhibited biofilm formation by 76%. These findings collectively demonstrate that while this compound possesses intrinsic anti-biofilm properties, its clinical utility against biofilm-associated infections is substantially improved through strategic combination approaches [4] [5].

Combination Therapy Efficacy

Table 2: Enhanced Anti-Biofilm Efficacy of this compound in Combination Therapies

| Combination Partner | Pathogen | Biofilm Reduction | Synergistic Effects | Reference |

|---|---|---|---|---|

| Melimine (AMP) | S. aureus | 27% enhancement | ≥66 nM ATP release, 3× DNA/RNA release | [2] |

| Mel4 (AMP) | S. aureus | 48% enhancement | Extensive membrane disruption | [2] |

| D-Aspartic Acid | S. aureus | 97.6% dispersal | Disruption of eDNA matrix | [6] |

| D-Glutamic Acid | S. aureus | 96.89% inhibition | Prevention of eDNA formation | [6] |

| Indoloquinoline Indol-2 | P. aeruginosa | 79-88% reduction | Prevention of adhesion | [4] |

| Synthetic Peptides | S. aureus | 60% preformed biofilm reduction | Membrane pore formation | [5] |

The synergistic combinations outlined in Table 2 demonstrate that this compound's anti-biofilm activity can be significantly enhanced through partnership with diverse adjuvant compounds. The most pronounced effects are observed with antimicrobial peptides (melimine and Mel4), which enhance this compound's efficacy by 27-48% compared to peptide monotherapy. This synergistic interaction results in substantial membrane damage, evidenced by increased release of intracellular ATP and nucleic acids, suggesting that the peptides facilitate this compound access to intracellular targets by compromising membrane integrity. Similarly, acidic D-amino acids (D-aspartic acid and D-glutamic acid) exhibit remarkable synergy with this compound, achieving up to 97.6% dispersal and 96.89% inhibition of S. aureus biofilms. These amino acids function by disrupting the extracellular DNA (eDNA) meshwork that constitutes a critical structural component of the biofilm matrix, thereby enhancing this compound penetration and efficacy [2] [6].

Additional support for combination approaches comes from studies with indoloquinoline derivatives and synthetic peptides, which enhance this compound's activity against P. aeruginosa and S. aureus biofilms, respectively. Notably, certain indoloquinoline compounds completely prevent bacterial adhesion when combined with this compound, while synthetic peptides enable substantial reduction (60%) of preformed biofilms, which typically demonstrate heightened resistance to antimicrobial agents. The consistent theme across these synergistic combinations is the capacity of adjuvant compounds to target structural elements of the biofilm matrix or bacterial membranes that are not directly affected by this compound alone. These findings strongly support the development of combination therapies as a strategic approach to overcoming the recalcitrance of biofilm-associated infections to conventional antibiotic treatments [4] [5].

Experimental Protocols for Assessing Anti-Biofilm Activity

Biofilm Cultivation and Quantification Methods

Robust assessment of this compound's anti-biofilm activity requires standardized protocols for biofilm cultivation, treatment, and quantification. The crystal violet staining method represents the most widely employed technique for biofilm biomass quantification due to its simplicity, reproducibility, and cost-effectiveness. The standard protocol involves several sequential steps: (1) cultivation of biofilms in appropriate media (typically tryptic soy broth supplemented with glucose for S. aureus or minimal media for P. aeruginosa) for 24-72 hours under static conditions at 37°C; (2) careful removal of planktonic cells and non-adherent bacteria through gentle washing with phosphate-buffered saline (PBS); (3) biofilm fixation using 99% methanol for 15 minutes; (4) staining with 0.1% crystal violet solution for 15-30 minutes; (5) removal of excess stain through repeated washing; (6) solubilization of bound crystal violet with 33% acetic acid; and (7) quantification of biofilm biomass via measurement of optical density at 600 nm using a microplate reader. This method provides reliable quantification of total biofilm biomass but does not distinguish between live and dead cells [6] [5].

Complementary approaches for biofilm assessment include viability staining using fluorescent dyes such as the LIVE/DEAD BacLight Bacterial Viability Kit, which differentiates between live and dead cells based on membrane integrity. This method typically employs two nucleic acid stains: SYTO 9, which labels all bacteria with green fluorescence, and propidium iodide, which penetrates only bacteria with compromised membranes and produces red fluorescence. The protocol involves staining prepared biofilms with the dye mixture for 30 minutes in the dark, followed by visualization using confocal laser scanning microscopy (CLSM) or fluorescence microscopy. Quantitative image analysis of confocal micrographs provides data on biofilm thickness, biovolume, and surface coverage, offering three-dimensional structural information that surpasses the capabilities of crystal violet staining alone. Additional analytical techniques include scanning electron microscopy (SEM) for high-resolution visualization of biofilm ultrastructure, and ATP release assays to quantify membrane disruption by measuring extracellular ATP concentrations using luminometry [2] [7] [5].

Assessing Anti-Biofilm Effects: Inhibition and Dispersal

Evaluation of this compound's effects on biofilms encompasses two primary experimental paradigms: biofilm inhibition (prevention of biofilm formation) and biofilm dispersal (disruption of preformed biofilms). For inhibition assays, this compound is introduced simultaneously with bacterial inoculation, allowing assessment of its capacity to prevent initial attachment and biofilm development. Standard protocols involve incubating bacterial suspensions (typically 10^6 cells/mL) with serial dilutions of this compound in 96-well polystyrene plates for 24-48 hours at 37°C, followed by biofilm quantification using crystal violet staining or viability staining. For dispersal assays, mature biofilms are first established by incubating bacterial cultures for 24-72 hours without antimicrobial agents, after which this compound treatments are applied for an additional 24 hours. This approach evaluates the capacity of this compound to disrupt pre-existing biofilms, which typically demonstrate greater antimicrobial resistance than developing biofilms [6] [5].

When investigating combination therapies, checkerboard assays provide systematic assessment of potential synergistic interactions. This method involves testing serial dilutions of this compound in combination with serial dilutions of the adjuvant compound in a two-dimensional matrix, enabling calculation of fractional inhibitory concentration (FIC) indices to quantify synergy. The standard formula for FIC index is FIC = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone), where FIC indices ≤0.5 indicate synergy, >0.5-4 indicate additive or indifferent effects, and >4 indicate antagonism. For enhanced mechanistic insight, these approaches can be supplemented with membrane integrity assays that quantify release of intracellular components such as ATP, DNA, and proteins, providing indirect evidence of membrane disruption. Additionally, reactive oxygen species (ROS) production can be measured using fluorogenic dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to evaluate oxidative stress contributions to bacterial killing [2] [5].

Synergistic Combination Strategies with this compound

Antimicrobial Peptides and Synthetic Peptides

Antimicrobial peptides (AMPs) represent a promising class of adjuvants that significantly enhance this compound's anti-biofilm efficacy through complementary mechanisms of action. Cationic AMPs such as melimine and Mel4 exhibit broad-spectrum activity against clinical isolates of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. These peptides demonstrate minimal cytotoxicity at concentrations well above their minimum inhibitory concentrations and exhibit a low propensity for resistance development. When combined with this compound, AMPs produce dramatic enhancements in biofilm disruption, with combination treatments achieving 27-48% greater biofilm reduction compared to AMPs alone. The proposed mechanism for this synergy involves initial binding of this compound to teichoic acids in the bacterial cell wall, which reduces electrostatic repulsion and facilitates AMP interaction with bacterial membranes. Subsequent membrane disruption by AMPs enhances this compound penetration and access to intracellular targets, creating a cooperative antibacterial effect that exceeds the efficacy of either agent administered individually [2].

Expanding on this concept, synthetic antimicrobial peptides (SAMPs) derived from plant antimicrobial proteins have demonstrated remarkable synergy with this compound against S. aureus biofilms. Specific peptides including Mo-CBP3-PepIII and RcAlb-PepII, when combined with this compound, inhibit biofilm formation by 76% and reduce preformed biofilm mass by 60%, respectively. Mechanistic studies indicate that these peptides form pores in bacterial membranes, thereby facilitating this compound entry and enhancing its antibacterial activity within the biofilm architecture. The dual action of membrane disruption by peptides and intracellular targeting by this compound effectively addresses multiple vulnerabilities in biofilm populations. Importantly, these synthetic peptides exhibit minimal hemolytic activity at effective concentrations, suggesting favorable safety profiles for therapeutic development. This combination approach represents a promising strategy for overcoming the permeability barriers and heterogeneous metabolism that characterize biofilm-associated infections and contribute to their recalcitrance to conventional antibiotics [5].

Amino Acids and Non-Antimicrobial Adjuvants

Acidic D-amino acids, particularly D-aspartic acid (D-Asp) and D-glutamic acid (D-Glu), exhibit substantial synergy with this compound against staphylococcal biofilms through mechanisms distinct from direct antimicrobial activity. These amino acids function as biofilm matrix disruptors by specifically interfering with the architecture of the extracellular DNA (eDNA) meshwork that provides structural integrity to biofilms. Experimental evidence demonstrates that D-Asp and D-Glu, at concentrations of 20-40 mM in combination with this compound, achieve remarkable biofilm inhibition (96.89%) and dispersal (97.60%). Confocal microscopy analyses confirm that these amino acids disrupt the honeycomb-like eDNA structure characteristic of mature biofilms while simultaneously preventing its formation in developing biofilms. Additionally, acidic amino acids enhance this compound solubility through their ionizable side chains, which may further improve antibiotic penetration through the biofilm matrix. This dual functionality—matrix disruption and solubility enhancement—makes acidic amino acids particularly effective adjuvants for this compound in anti-biofilm applications [6].

Beyond amino acids, other non-antimicrobial compounds such as indoloquinoline derivatives (Indol-1 and Indol-2) significantly enhance this compound's efficacy against P. aeruginosa biofilms despite possessing no intrinsic antibacterial activity. When combined with this compound at sub-MIC concentrations, these compounds reduce biofilm formation by nearly 80% compared to this compound alone and completely prevent bacterial adhesion in some cases. The specific mechanism involves interference with initial attachment and early biofilm development stages, potentially through disruption of surface sensing or intercellular signaling pathways. Similarly, graphene quantum dots (GQDs) have demonstrated ability to disperse mature S. aureus biofilms by specifically targeting phenol-soluble modulins (PSMs), the peptide monomers that form functional amyloid fibers within the biofilm matrix. GQDs dock at the N-terminus of PSMs and alter their secondary structure, thereby inhibiting fibrillation and disrupting ECM integrity. These diverse approaches highlight the potential of anti-virulence strategies that target non-essential pathways specifically involved in biofilm formation and maintenance, potentially reducing selective pressure for conventional resistance development [7] [4].

Visualization of Mechanisms and Methodologies

Mechanism of Membrane Disruption in Combined Treatment

The following diagram illustrates the proposed mechanism of synergistic biofilm disruption when this compound is combined with antimicrobial peptides:

Figure 1: Synergistic membrane disruption mechanism of this compound-AMP combinations

This visualization illustrates the sequential molecular events underlying the synergistic interaction between this compound and antimicrobial peptides. The process begins with this compound binding to teichoic acids in the bacterial cell wall, which reduces electrostatic repulsion and facilitates AMP interaction with the bacterial membrane. Subsequent membrane disruption by AMPs enhances this compound penetration into the cell, leading to increased DNA damage and release of intracellular components such as ATP and nucleic acids. This cooperative mechanism ultimately results in enhanced bacterial killing compared to either agent alone, effectively overcoming the permeability barrier that contributes to biofilm resistance [2].

Experimental Workflow for Anti-Biofilm Assessment

The following diagram outlines a standardized experimental methodology for evaluating the anti-biofilm activity of this compound alone and in combination with adjuvants:

Figure 2: Standardized workflow for anti-biofilm activity evaluation

This workflow delineates the key methodological stages for assessing the anti-biofilm activity of this compound-based treatments. The process begins with appropriate bacterial strain selection and progresses through standardized biofilm cultivation under conditions that promote robust matrix production. Subsequent treatment with this compound alone or in combination with adjuvants follows either inhibition or dispersal paradigms, depending on whether the treatment is applied during biofilm formation or to pre-established biofilms. Critical analysis phases incorporate both biomass quantification through crystal violet staining and viability assessment using fluorescence microscopy with live/dead staining. This comprehensive approach enables rigorous evaluation of anti-biofilm efficacy and detection of potential synergistic interactions between this compound and adjuvant compounds [6] [5].

Conclusion and Future Perspectives

The comprehensive analysis presented in this review substantiates that this compound possesses inherent anti-biofilm activity that can be significantly enhanced through strategic combination approaches. While this compound's primary mechanism of action—inhibition of DNA gyrase and topoisomerase IV—remains effective against biofilm-embedded bacteria, the limited penetration and heterogeneous metabolic activity within biofilms necessitate innovative strategies to overcome treatment failures. The synergistic combinations detailed herein, particularly with antimicrobial peptides, acidic amino acids, and other non-antimicrobial adjuvants, demonstrate the potential for substantially improved biofilm eradication compared to this compound monotherapy. These combinations leverage complementary mechanisms of action that target both the structural integrity of the biofilm matrix and fundamental bacterial processes, creating multi-faceted attacks that mitigate the inherent resistance mechanisms of biofilms.

References

- 1. The resistance mechanisms of bacteria against ... [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of Antibiofilm Activity of this compound against ... [pmc.ncbi.nlm.nih.gov]

- 3. Remarkable antibiofilm activity of this compound, cefoxitin, ... [sciencedirect.com]

- 4. Synergy between Indoloquinolines and this compound [mdpi.com]

- 5. Synergistic Antibiofilm Activity between Synthetic Peptides ... [mdpi.com]

- 6. Evaluation of anti-biofilm activity of acidic amino acids and ... [nature.com]

- 7. Anti-Biofilm Activity of Graphene Quantum Dots via Self ... [pmc.ncbi.nlm.nih.gov]

ciprofloxacin bacterial resistance mechanisms review

Core Mechanisms of Resistance

| Mechanism | Description | Key Genes/Components | Functional Consequence |

|---|---|---|---|

| Target Site Mutations | Mutations in Quinolone Resistance-Determining Region (QRDR) of target enzymes [1] [2]. | gyrA, gyrB, parC, parE [1]. | Reduces drug binding affinity to DNA-enzyme complex [1]. |

| Plasmid-Mediated Resistance (PMQR) | Horizontally acquired genes [3] [4]. | qnr family, aac(6')-Ib-cr, qepA, oqxAB [3] [4]. | Protects target enzymes, enzymatically modifies drug, or increases efflux [3]. |

| Efflux Pumps | Overexpression of pumps extruding antibiotics [5] [1]. | MexAB-OprJ, MexCD-OprJ, MexEF-OprN [5] [6]. | Decreases intracellular drug concentration [5]. |

The relationships between these core mechanisms and their impact on bacterial cells can be visualized as follows:

Relationship between this compound's mechanism of action and bacterial resistance strategies.

Epidemiological and Molecular Data

Resistance prevalence and specific mutations vary significantly across bacterial species and isolation sources.

Table 2: Prevalence of this compound Resistance and Associated Mutations

| Bacterial Species / Source | Resistance Prevalence / MIC | Common Mutations (Prevalence in Resistant Isolates) | Key PMQR Genes (Prevalence) |

|---|---|---|---|

| E. coli (Clinical, Iran) | 64.63% resistant; MIC~50~: 32 µg/mL [4] | gyrA: S83L + D87N (78.78%); parC: S80I + E84V (18.18%) [4] | aac(6')-Ib-cr (43.29%); qnrS (74.22%) [4] |

| E. coli (Gut Carriage, USA) | Carriage increased from 14.2% (2015) to 19.8% (2021), driven by ST1193 clone [7] | --- | Plasmid-associated resistance decreased from 59.0% to 30.9% [7] |

| K. pneumoniae (Cancer Patients, Egypt) | 85.2% high-level resistance (MIC ≥32 mg/L) [3] | Common in gyrA (codon 83/87) & parC (codon 80) [3] | aac(6')-Ib-cr (51.1%); qnrS (31.2%); oqxAB (96.4%) [3] |

| P. aeruginosa (Engineered Strains) | Single gyrA (T83I) increases MIC 4-16x; parC/E mutations add further resistance [8] | gyrA (T83I, D87N, D87G); parC; parE; nfxB [8] | --- |

| P. mirabilis (Bacteremia) | 27.0% resistant [9] | --- | Strong association with ESBL production (60% co-occurrence) [9] |

Key Experimental Protocols

Research on this compound resistance employs specific, reproducible methodologies to dissect its complex mechanisms.

Determining Mutations in Target Enzymes (QRDR Sequencing)

This protocol identifies mutations in the genes encoding DNA gyrase and topoisomerase IV [3] [4].

- Primer Design: Design primers to amplify the QRDR of gyrA, gyrB, parC, and parE genes.

- PCR Amplification: Perform PCR on purified genomic DNA from this compound-resistant and susceptible (control) isolates.

- DNA Sequencing: Sequence the purified PCR amplicons.

- Sequence Analysis: Align sequences to wild-type reference sequences to identify amino acid substitutions (e.g., S83L in GyrA).

Detecting Plasmid-Mediated Quinolone Resistance (PMQR) Genes

This method screens for horizontally acquired resistance genes [3] [4].

- DNA Extraction: Isolate plasmid and/or total genomic DNA.

- PCR Screening: Use multiplex or singleplex PCR with specific primers for known PMQR genes (qnrA, B, S, aac(6'-Ib-cr, qepA, oqxAB).

- Gel Electrophoresis: Analyze PCR products by agarose gel electrophoresis to confirm presence/absence of genes.

- Variant Identification: For aac(6'-Ib, use PCR-RFLP or sequencing to identify the cr variant.

Assessing Efflux Pump Activity (MIC Reduction Assay)

This protocol evaluates the contribution of active efflux to resistance [3].

- Broth Microdilution: Determine the baseline MIC of this compound.

- Efflux Pump Inhibition: Repeat MIC determination in the presence of a sub-inhibitory concentration of an efflux pump inhibitor (e.g., CCCP or PAβN).

- Interpretation: A ≥4-fold reduction in MIC in the presence of the inhibitor is considered a positive result, indicating significant efflux pump activity.

The experimental workflow for an integrated resistance analysis is as follows:

General workflow for characterizing this compound resistance mechanisms in bacterial isolates.

Stability and Evolution of Resistance

A critical area of research focuses on the stability of resistance in the absence of antibiotic selection pressure.

- Fitness Costs and Reversion: Resistance mutations often carry a fitness cost. A 2025 study demonstrated that P. aeruginosa strains with nfxB mutations (causing efflux pump overexpression) rapidly reverted to a more susceptible state in antibiotic-free environments over ~100 generations [6].

- Epistatic Interactions: The effect of a resistance mutation depends on the genetic background. In P. aeruginosa, a gyrA mutation is often essential for other mutations (e.g., in parC or nfxB) to significantly increase the MIC [8]. This gene-gene interaction is crucial for predicting resistance from genomic data.

Emerging Approaches to Counteract Resistance

Novel strategies are being explored to enhance the efficacy of this compound against resistant strains [5]:

- Synergistic Combinations: Combining this compound with other antibiotic classes, natural compounds, nanoparticles, or bacteriophages.

- Efflux Pump Inhibitors: Using adjuvants to block pump activity and restore drug susceptibility.

- Photodynamic Therapy: Employing light-activated compounds to generate bactericidal reactive oxygen species.

The field of this compound resistance is dynamic. The persistence and spread of resistant clones like E. coli ST1193, even with reduced antibiotic use, highlights the need for continued genomic surveillance and the development of evolution-based treatment strategies [7].

References

- 1. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mechanisms, impact on bacteria, and role in evolutionary ... [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple mechanisms contributing to this compound resistance among Gram negative bacteria causing infections to cancer patients | Scientific Reports [nature.com]

- 4. Prevalence and mechanisms of this compound resistance in ... [bmcmicrobiol.biomedcentral.com]

- 5. The resistance mechanisms of bacteria against this compound and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound resistance rapidly declines in nfxB defective ... [nature.com]

- 7. Increase in the community circulation of this compound ... [nature.com]

- 8. Gene-Gene Interactions Dictate this compound Resistance ... [pmc.ncbi.nlm.nih.gov]

- 9. Epidemiology of this compound Resistance and Its ... [pmc.ncbi.nlm.nih.gov]

ciprofloxacin spectrum of activity Gram-positive Gram-negative

Spectrum of Activity Against Bacterial Pathogens

| Bacteria | Category | Ciprofloxacin MIC Range | Susceptibility Notes |

|---|---|---|---|

| Escherichia coli | Gram-negative | 0.004 – >128 mg/L [1] | High susceptibility in wild-type strains, but resistance is widespread and can be extreme [2] [1]. |

| Pseudomonas aeruginosa | Gram-negative | 0.5 – 8 mg/L [1] | One of the most active oral antibiotics against P. aeruginosa; susceptibility ~80% in some studies [2] [1]. |

| Klebsiella pneumoniae | Gram-negative | 0.008 – 0.12 mg/L [1] | Highly susceptible in vitro, but resistant strains are common [2] [3]. |

| Proteus mirabilis | Gram-negative | ≤0.06 – 0.125 mg/L [1] | Generally highly susceptible [1]. |

| Haemophilus influenzae | Gram-negative | 0.008 – 0.015 mg/L [1] | Highly susceptible [1]. |

| Neisseria gonorrhoeae | Gram-negative | 0.008 – 0.015 mg/L [1] | Historically susceptible, but high rates of resistance now preclude its use [2] [4]. |

| Salmonella typhi | Gram-negative | Information missing | Susceptible, but resistance is increasing [1] [3]. |

| *Staphylococcus aureus* (MSSA) | Gram-positive | 0.1 – 1 mg/L [1] | Susceptible or moderately susceptible [2] [1]. |

| *Staphylococcus aureus* (MRSA) | Gram-positive | 0.1 – 1 mg/L [1] | Less effective than against MSSA; resistance is a major clinical concern [1] [5]. |

| Streptococcus pneumoniae | Gram-positive | 0.5 – 6.3 mg/L [1] | Not recommended for respiratory infections due to modest activity [2] [4]. |

| Enterococcus faecalis | Gram-positive | 0.5 – 25 mg/L [1] | Moderately susceptible to resistant; not a drug of choice [2] [1]. |

| Bacillus anthracis | Gram-positive | 0.03 mg/L [1] | Highly susceptible; approved for post-exposure inhalation anthrax [2] [1]. |

| Mycobacterium tuberculosis | Gram-positive* | 0.5 – 1 mg/L [1] | Used as a second-line treatment for multidrug-resistant TB [3]. |

*Mycobacterium tuberculosis is acid-fast, not Gram-positive, but included for context of spectrum.

Mechanism of Action

This compound is a bactericidal agent whose primary mechanism is the inhibition of bacterial DNA synthesis [2] [1].

- Primary Target (Especially in Gram-negative bacteria): DNA Gyrase (Topoisomerase II)

- Secondary Target (Especially in Gram-positive bacteria): Topoisomerase IV [1] [3]

It binds to the A subunits of these enzymes, stabilizing DNA breaks and preventing the resealing of double-stranded DNA. This action leads to irreversible double-strand breaks and rapid bacterial cell death [1] [3]. Some studies also suggest that this compound may have secondary effects on bacterial cell wall components, though this is not its main mechanism [1].

The following diagram illustrates this core mechanism and the primary pathways by which bacteria develop resistance.

Mechanisms of Bacterial Resistance

The rise of this compound resistance is a major clinical problem, driven by several key mechanisms [1]:

- Chromosomal Mutations: The most common mechanism involves mutations in the genes encoding the target enzymes, particularly in

gyrAfor Gram-negative bacteria andparCfor Gram-positive bacteria. These mutations reduce the antibiotic's binding affinity [2] [1]. - Efflux Pump Overexpression: Bacteria can upregulate membrane proteins that actively pump this compound out of the cell, reducing intracellular concentration [1] [3].

- Plasmid-Mediated Resistance: Mobile genetic elements can carry genes (e.g.,

qnr) that produce proteins protecting DNA gyrase and topoisomerase IV from this compound, facilitating rapid horizontal spread of resistance [2] [1].

Experimental Protocols for Resistance Monitoring

For researchers, standardized protocols are essential for monitoring susceptibility and resistance development.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard for quantifying MIC [1] [5].

- Preparation: Prepare serial two-fold dilutions of this compound in a suitable broth (e.g., Mueller-Hinton) in a 96-well microtiter plate.

- Inoculation: Standardize the bacterial inoculum to approximately 5 × 10^5 CFU/mL and add to each well.

- Incubation: Incubate the plate at 35°C for 16-20 hours.

- Reading: The MIC is defined as the lowest concentration of antibiotic that completely inhibits visible growth. Compare results to CLSI or EUCAST breakpoints to categorize strains as susceptible, intermediate, or resistant [5].

Protocol 2: Adaptive Laboratory Evolution (ALE) to Study Resistance

ALE experiments model how resistance develops under antibiotic pressure [6].

- Inoculation: Start multiple parallel cultures of the bacterial strain in liquid medium.

- Antibiotic Pressure: Propagate the cultures by serial passaging, continually exposing them to this compound. The antibiotic concentration can be held constant or increased stepwise (e.g., in 2-fold increments) over time.

- Duration & Monitoring: Continue the evolution for a set number of generations (e.g., ~120 generations). Regularly monitor population density and MIC.

- Analysis: At the endpoint, isolate clones and use whole-genome sequencing to identify mutations that confer resistance. The fold-change in MIC from the ancestral strain quantifies the resistance level [6].

Emerging Strategies to Enhance Efficacy

Given the resistance crisis, novel approaches are being explored to restore this compound's utility [1] [3].

- Synergistic Combinations:

- With Other Antibiotics: Combining this compound with aminoglycosides or beta-lactams can sometimes produce synergistic effects [1].

- With Non-Antibiotic Agents: Recent research shows promise in combining this compound with natural compounds like berberine hydrochloride, which enhances its activity against P. aeruginosa biofilms and resistant strains [7].

- Adjuvant Therapies: Using efflux pump inhibitors in conjunction with this compound to increase its intracellular concentration [1].

- Novel Formulations: Development of this compound hybrids (e.g., this compound-nitroxide) and nanoparticle-based delivery systems to improve targeting and anti-biofilm activity [1] [3].

Conclusion for Research and Development

This compound remains a critically important antibiotic, particularly for Gram-negative infections. However, its spectrum is not uniform, with superior activity against Gram-negatives and more variable effects on Gram-positives. The relentless and rapid evolution of resistance across all bacterial species underscores the need for:

- Prudent Use: Strict antibiotic stewardship to preserve its efficacy [4].

- Continuous Surveillance: Global monitoring of resistance patterns using standardized protocols [6].

- Innovative Strategies: Investment in research on synergistic combinations and novel formulations to overcome existing resistance mechanisms [1] [7].

References

- 1. The resistance mechanisms of bacteria against ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The resistance mechanisms of bacteria against ... [frontiersin.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Investigation into Antibiotic Resistance Profiles of ... [pmc.ncbi.nlm.nih.gov]

- 6. ESKAPE pathogens rapidly develop resistance against ... [nature.com]

- 7. The in vitro evaluation of synergistic effects of this compound ... [pubmed.ncbi.nlm.nih.gov]

ciprofloxacin metabolism and excretion pathways

Metabolic Pathways of Ciprofloxacin

The metabolism and excretion of this compound involve several systems, summarized in the diagram below.

The primary routes of this compound elimination in humans are renal excretion of the unchanged drug and hepatic metabolism [1]. A minor but notable pathway is transintestinal elimination, where this compound is excreted directly from the circulation into the intestinal lumen [2]. Recent research also describes a potential bacterial metabolism pathway via the Pseudomonas aeruginosa CYP107S1 enzyme [3].

Quantitative Pharmacokinetic Data

The table below summarizes key quantitative parameters for this compound's metabolism and excretion.

| Parameter | Value | Details & Context |

|---|---|---|

| Oral Bioavailability | 70-80% [4] | Nearly complete absorption [1]. |

| Protein Binding | 20-40% [1] | - |

| Volume of Distribution | 2-3 L/kg [4] [1] | Indicates extensive tissue distribution. |

| Primary Metabolic Pathway | Hepatic (CYP1A2) [1] | - |

| Key Metabolites | Oxothis compound, Sulfothis compound, Desethylenethis compound, Formylthis compound [1] | Four main metabolites; first two account for 3-8% of dose each [1]. |

| Fraction Excreted Unchanged | 40-50% in urine [4] [1] | 27% of oral dose, 46% of IV dose recovered unchanged in urine [1]. |

| Elimination Half-Life | ~4 hours [4] [1] | - |

| Total Clearance | 9.62 mL/min*/kg (IV) [1] | Renal Clearance: 4.42-5.08 mL/min/kg [1]. |

| Non-Renal Clearance | 5.21 mL/min*/kg (IV) [1] | Accounts for ~43% of total clearance [5]. |

| Fecal Excretion | 20-35% of dose [4] | Via biliary (15% of dose) and transintestinal excretion [1] [2]. |

Experimental Evidence for Bacterial Metabolism

The discovery that P. aeruginosa can metabolize this compound via its CYP107S1 enzyme is a significant recent development [3]. The experimental workflow used to characterize this is outlined below.

This research provides a potential explanation for altered pharmacokinetics and treatment resistance in infections, particularly in cystic fibrosis patients with chronic P. aeruginosa lung infections [3].

Key Implications for Research and Development

The bacterial metabolism of this compound has critical implications for therapeutic efficacy and drug development.

- Localized Drug Inactivation: Pathogens like P. aeruginosa may directly reduce antibiotic concentrations at the infection site, contributing to treatment failure and complicating pharmacokinetic predictions [3].

- Understanding Treatment Resistance: This pathway represents a novel, non-genetic resistance mechanism distinct from traditional efflux pumps or target mutations [3].

- Drug-Drug Interactions: this compound is a known inhibitor of human CYP1A2 [4] [6]. Co-administration with substrates like pentoxifylline requires monitoring, as this compound can inhibit their metabolism and increase serum levels [7].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Transintestinal elimination of this compound [sciencedirect.com]

- 3. Drug metabolism of this compound, ivacaftor, and raloxifene by ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound in Healthy Volunteers ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-caffeine: a drug interaction established using ... [pubmed.ncbi.nlm.nih.gov]

- 7. A novel drug interaction between the quinolone antibiotic ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: HPLC-FLD Detection Method for Ciprofloxacin Optimization

Introduction to Ciprofloxacin Analysis by HPLC-FLD

This compound [1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolone carboxylic acid] is a broad-spectrum fluoroquinolone antibiotic with potent activity against both Gram-positive and Gram-negative bacteria. Its bactericidal action results from inhibition of bacterial enzyme DNA gyrase, which is essential for DNA synthesis [1]. This compound demonstrates excellent bioavailability (approximately 70%) following oral administration, with maximum plasma concentrations ranging from 0.8 to 3.9 mg/mL achieved within 1-2 hours after a single 500 mg dose [2]. The compound's zwitterionic nature, with pKa values of 5.76 (acidic) and 8.68 (basic), allows it to exist in cationic form in acidic conditions and zwitterion form in neutral environments, significantly influencing its chromatographic behavior [1].

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) has emerged as the gold standard technique for this compound quantification in complex matrices due to the compound's inherent fluorescent properties. The fluorescence detection method offers superior sensitivity and selectivity compared to ultraviolet detection, enabling reliable quantification at nanogram per milliliter levels in biological samples [3] [4]. This technical note presents optimized protocols and application data for HPLC-FLD determination of this compound across various matrices, including human plasma, urine, pharmaceutical formulations, and environmental samples.

Analytical Method Advantages and Features

The HPLC-FLD method for this compound quantification offers several significant advantages that make it particularly suitable for routine analysis in research, clinical, and quality control settings. The method's exceptional sensitivity enables reliable detection at trace levels, with limits of quantification as low as 20 ng/mL in plasma and 0.25 μg/L in water samples [4] [1]. This sensitivity is coupled with excellent selectivity achieved through optimized sample preparation and chromatographic separation, effectively minimizing matrix interferences from biological and environmental samples.

The methodology demonstrates remarkable versatility across diverse sample matrices, including human plasma, serum, urine, pharmaceutical formulations, and environmental waters [4] [5] [1]. From an economic perspective, the technique offers cost efficiency by utilizing relatively simple instrumentation compared to LC-MS/MS while maintaining high analytical performance. Additional practical advantages include high throughput capability with analysis times under 8 minutes in optimized conditions and proven robustness validated according to international guidelines, making it suitable for application in pharmacokinetic studies, therapeutic drug monitoring, and quality control testing [3] [6] [7].

HPLC-FLD Method Parameters and Conditions

Instrumentation and Chromatographic System

The optimized HPLC-FLD system comprises several key components that collectively ensure reproducible and accurate this compound quantification. The system should include a binary or quaternary HPLC pump capable of maintaining stable flow rates between 1.0-1.5 mL/min with minimal pulsation, an autosampler with temperature control (4-10°C) to maintain sample integrity, and a column compartment with precise temperature control (35-40°C) for retention time stability. The fluorescence detector must provide excitation at 278 nm and emission at 440-450 nm, corresponding to this compound's optimal fluorescence wavelengths [3] [7]. Data acquisition and processing are typically handled by dedicated chromatography software.

For chromatographic separation, a reverse-phase C18 column (150-250 mm × 4.6 mm, 5 μm particle size) provides optimal separation efficiency. Alternative stationary phases include pentafluorophenyl core-shell columns (100 × 4.6 mm, 2.7 μm), which have demonstrated excellent separation of multiple fluoroquinolones in less than 7.5 minutes [6]. The mobile phase consists of a mixture of aqueous orthophosphoric acid (0.025 M) adjusted to pH 3.0 with triethylamine or triethanolamine and acetonitrile in a ratio typically ranging from 85:15 to 75:25 (aqueous:organic) [3] [7]. The separation is performed under isocratic conditions at a flow rate of 1.0-1.2 mL/min with the column temperature maintained at 35-40°C.

Complete Method Parameters

Table 1: Optimized HPLC-FLD Conditions for this compound Determination

| Parameter | Specification | Alternative/Optimized Conditions |

|---|---|---|

| Column | C18 (150-250 × 4.6 mm, 5 μm) | Pentafluorophenyl core-shell (100 × 4.6 mm, 2.7 μm) |

| Mobile Phase | 0.025 M H₃PO₄ (pH 3.0):ACN (85:15) | 0.025 M H₃PO₄ (pH 3.0):ACN (75:25) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Column Temperature | 35°C | 40°C |

| Detection | FLD: λ_ex 278 nm/λ_em 450 nm | FLD: λ_ex 278 nm/λ_em 440 nm |

| Injection Volume | 20-50 μL | 100 μL (for low concentrations) |

| Run Time | 8-10 minutes | <7.5 minutes (multiple FQs) |

| Retention Time | 3.5-4.0 minutes | 3.6 minutes [7] |

Sample Preparation Protocols

Plasma and Serum Sample Preparation

For biological applications, particularly therapeutic drug monitoring and pharmacokinetic studies, proper sample preparation is critical for accurate this compound quantification. The protein precipitation protocol begins with aliquoting 200-500 μL of plasma or serum into a microcentrifuge tube. For internal standard quantification, sarafloxacin can be added at this stage [7]. Then, add 2-3 volumes of acetonitrile (e.g., 400-1500 μL for a 200-500 μL plasma sample) for protein precipitation. Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation, then centrifuge at 4000-5000 × g for 10-15 minutes at 20°C to pellet the precipitated proteins [2].

Carefully transfer the supernatant to a clean tube, and for additional cleanup, add methylene chloride (approximately 4 mL for 1.5 mL supernatant) to extract acetonitrile away from the this compound-containing aqueous layer. After vortexing and centrifugation, discard the organic bottom layer and use the upper aqueous layer for injection [2]. For enhanced sensitivity, some protocols employ a double extraction procedure or solid-phase extraction for ultratrace determinations.

Urine Sample Preparation

Urine sample preparation follows a simplified procedure due to the lower protein content in this matrix. Begin by diluting urine samples with mobile phase (typically 1:10 to 1:50 dilution, depending on expected concentration) [4]. Filter the diluted sample through a 0.45 μm membrane filter to remove particulate matter. For additional cleanup, particularly for samples with complex matrices, employ ultrafiltration through a filtering device after adding a displacing reagent [4]. Directly inject the filtered sample into the HPLC system. For concentrated urine samples, further dilution may be necessary to bring the this compound concentration within the linear range of the calibration curve.

Environmental Water Sample Preparation

Environmental water samples require preconcentration to detect this compound at trace levels. The Salting-Out Assisted Liquid-Liquid Extraction (SALLE) method has demonstrated excellent recovery for water samples [1]. Transfer 10 mL of water sample (tap water, surface water, or wastewater) to a 15 mL screw-capped polyethylene tube. Add 5 mL of acetonitrile and 4 g of MgSO₄ to the sample, then shake gently for 6 minutes to ensure complete salt dissolution. Centrifuge the solution at 4000 rpm for 5 minutes to achieve phase separation, then carefully withdraw the upper organic phase using a micro-syringe. Evaporate the extract under a gentle nitrogen stream and reconstitute the residue with 1 mL of distilled water prior to HPLC injection [1].

Method Validation Data

Validation Parameters and Acceptance Criteria

The HPLC-FLD method for this compound quantification has been extensively validated according to international guidelines, demonstrating excellent performance characteristics across multiple laboratories and applications. The method exhibits linear responses over concentration ranges relevant to each specific application, from therapeutic drug monitoring to environmental analysis [3] [1] [7]. The precision of the method, expressed as relative standard deviation (RSD%), falls well within acceptable limits for both intra-day and inter-day analyses [3] [5]. Accuracy assessments demonstrate recovery rates conforming to validation guidelines, while sensitivity parameters confirm the method's capability to detect and quantify this compound at clinically and environmentally relevant concentrations.

Table 2: Method Validation Parameters for this compound HPLC-FLD Determination

| Validation Parameter | Plasma/Serum | Urine | Pharmaceuticals | Water |

|---|---|---|---|---|

| Linear Range | 0.02-5 μg/mL [7] [2] | 1-100 μg/mL [4] | 0.39-50 μg/mL [5] | 0.1-100 μg/L [1] |

| LOD | 10-20 ng/mL [7] | - | 0.11 μg/mL [5] | 0.075 μg/L [1] |

| LOQ | 20-41 ng/mL [4] [7] | 1 μg/mL [4] | 0.35 μg/mL [5] | 0.25 μg/L [1] |

| Precision (RSD%) | Intra-day: 0.5-4.5% [3] [2] Inter-day: 4.0-7.3% [2] | - | Repeatability: <5% [5] Intermediate: <5.15% [5] | <10% [1] | | Accuracy (% Recovery) | 93-105% [7] | - | 97.4-104.3% [5] | 86.4-120% [1] | | Stability | 40 days at -20°C [3] 3 freeze-thaw cycles [3] | - | - | - |

Applications

Clinical and Pharmacokinetic Applications

The HPLC-FLD method has been successfully applied to therapeutic drug monitoring and pharmacokinetic studies in various patient populations. In one significant application, the method was utilized in a population pharmacokinetics study of this compound in malnourished children, requiring sensitive quantification down to 20 ng/mL in small plasma volumes (200 μL) [7]. The method demonstrated sufficient sensitivity to characterize this compound exposure in this special population, potentially informing dosing optimization.

Another critical application involves bioequivalence studies of pharmaceutical formulations. The method has been validated according to ICH guidelines and applied to compare test and reference formulations containing 500 mg this compound [2]. The methodology successfully supported bioequivalence determinations by providing precise measurement of key pharmacokinetic parameters including AUC0-24 and Cmax, with statistical analysis demonstrating no significant differences between formulations [2].

Pharmaceutical Quality Control

For pharmaceutical quality control, the HPLC-FLD method enables rapid and accurate quantification of this compound in various dosage forms. A validated method demonstrated compliance with pharmacopeial requirements, showing that most compounded, generic, and similar drugs contained this compound within the acceptable range of 90-110% of the declared amount [5]. However, the analysis revealed that one generic and one similar sample exceeded the allowed level (112.2%), highlighting the importance of rigorous quality control testing [5]. The method showed excellent precision with HorRat values below 2.0, confirming its suitability for routine quality control applications in pharmaceutical analysis.

Environmental Monitoring

Environmental applications of the HPLC-FLD method focus on detecting this compound residues in water samples at trace levels. The SALLE extraction method combined with HPLC-FLD analysis has been successfully applied to various water matrices, including tap water, bottled mineral water, and wastewater [1]. The method's exceptional sensitivity (LOQ of 0.25 μg/L) and good recovery rates (86.4-120%) make it suitable for monitoring pharmaceutical pollution in aquatic environments, contributing to environmental risk assessments of antibiotic contamination [1].

Experimental Protocols

Standard Protocol for Plasma Analysis

Materials and Reagents:

- This compound reference standard (≥99% purity)

- Acetonitrile (HPLC grade)

- Orthophosphoric acid (analytical grade)

- Triethylamine or triethanolamine

- Water (HPLC grade)

- Control human plasma

Mobile Phase Preparation:

- Prepare 0.025 M orthophosphoric acid by diluting appropriate volume of concentrated acid in HPLC-grade water

- Adjust pH to 3.0 using triethylamine or triethanolamine

- Prepare mobile phase by mixing aqueous solution with acetonitrile in 85:15 ratio

- Filter through 0.45 μm membrane filter and degas by sonication for 10 minutes

Standard Solution Preparation:

- Prepare stock solution of this compound (1 mg/mL) in mobile phase or 0.01 M NaOH

- Prepare working standards by serial dilution in mobile phase to cover concentration range of 0.02-5 μg/mL

- Store stock solutions at 4°C when not in use

Sample Preparation:

- Thaw frozen plasma samples at room temperature and vortex mix

- Aliquot 200 μL of plasma into microcentrifuge tube

- Add 400 μL of acetonitrile for protein precipitation

- Vortex vigorously for 30 seconds

- Centrifuge at 4000 × g for 10 minutes at 20°C

- Transfer supernatant to autosampler vial for injection

Chromatographic Conditions:

- Column: C18 (150 × 4.6 mm, 5 μm)

- Mobile Phase: 0.025 M H₃PO₄ (pH 3.0):ACN (85:15)

- Flow Rate: 1.0 mL/min

- Column Temperature: 35°C

- Injection Volume: 20-50 μL

- Detection: FLD, λ_ex 278 nm, λ_em 450 nm

Protocol for Environmental Water Analysis

Materials and Reagents:

- This compound reference standard (≥99% purity)

- Acetonitrile (HPLC grade)

- Magnesium sulfate anhydrous

- Water (HPLC grade)

SALLE Procedure:

- Measure 10 mL of water sample into 15 mL polyethylene tube

- Add 5 mL of acetonitrile

- Add 4 g of anhydrous MgSO₄

- Shake gently for 6 minutes until salt completely dissolves

- Centrifuge at 4000 rpm for 5 minutes to achieve phase separation

- Carefully collect upper organic phase using micro-syringe

- Evaporate to dryness under gentle nitrogen stream

- Reconstitute residue in 1 mL distilled water

- Transfer to autosampler vial for HPLC analysis

Chromatographic Conditions:

- Column: C18 (250 × 4.6 mm, 5 μm)

- Mobile Phase: 0.025 M H₃PO₄ (pH 3.0):ACN (75:25)

- Flow Rate: 1.2 mL/min

- Column Temperature: 40°C

- Injection Volume: 50-100 μL

- Detection: FLD, λ_ex 278 nm, λ_em 440 nm

Summary of Key Optimization Factors

Successful implementation of the HPLC-FLD method for this compound requires careful attention to several critical optimization factors. The mobile phase pH represents the most significant parameter, strongly influencing peak shape, retention time, and selectivity; optimal separation occurs at pH 3.0, which suppresses silanol interactions and controls the ionization state of this compound [5]. The organic modifier content (typically acetonitrile) affects retention time and resolution, with proportions between 15-25% providing optimal balance between analysis time and adequate retention [3] [7]. The column temperature impacts retention time stability and backpressure, with temperatures between 35-40°C providing optimal consistency [3].